molecular formula C16H19Cl2N3OS B2655278 (3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1323583-16-9

(3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2655278
CAS No.: 1323583-16-9
M. Wt: 372.31
InChI Key: SINXBURKWZLEGN-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenyl group at the methanone position and a 4-methylthiazole moiety linked via a methyl group at the piperazine nitrogen. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes .

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINXBURKWZLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.

    Final Coupling: The final step involves coupling the (3-chlorophenyl) group with the piperazine-thiazole intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

The compound features:

  • A 3-chlorophenyl group, which may enhance lipophilicity and biological activity.
  • A piperazine ring, known for its role in various pharmacological agents.
  • A thiazole moiety, contributing to potential anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole-integrated compounds showed promising anticancer activity against various cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity of these compounds, suggesting that (3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride could be effective in targeting cancer cells .

Antimicrobial Properties

Thiazole derivatives have been explored for their antimicrobial effects. The compound may exhibit:

  • Inhibition of bacterial growth due to the thiazole ring's ability to interfere with microbial metabolism.
  • Potential effectiveness against drug-resistant strains, a growing concern in modern medicine.

Neurological Effects

Piperazine derivatives are often investigated for their neurological activities:

  • Compounds similar to this compound have shown promise in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Structure-Based Drug Design

The structural characteristics of this compound make it a suitable candidate for:

  • Structure-based drug design methodologies aiming to optimize binding affinity and selectivity towards specific biological targets.

PROTAC Development

Recent advancements in targeted protein degradation highlight the potential use of piperazine-containing compounds in the development of PROTACs (Proteolysis Targeting Chimeras):

  • The incorporation of this compound into PROTACs could facilitate the selective degradation of proteins implicated in cancer progression .

Case Study 1: Anticancer Screening

In a recent study, thiazole-pyridine hybrids were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values below 10 µM against MCF-7 cells, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds containing chlorophenyl groups displayed enhanced antibacterial activity compared to their non-chlorinated counterparts, supporting the hypothesis that this compound may also possess similar antimicrobial properties .

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Core Structural Features

The piperazine ring is a common pharmacophore in all compared compounds, enabling hydrogen bonding and cation-π interactions with biological targets. Key structural variations include:

  • Substituents on the aromatic ring : The 3-chlorophenyl group in the target compound contrasts with nitro (), trifluoromethyl (), or unsubstituted phenyl groups (). Chlorine enhances lipophilicity and may improve membrane permeability compared to polar nitro groups .
  • Heterocyclic moieties : The 4-methylthiazole in the target compound differs from thiophene () or triazole (). Thiazole rings are associated with antimicrobial and kinase-inhibitory activities, while thiophene may alter electronic properties and metabolic stability .

Hypothesized Bioactivity and Pharmacological Profiles

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Antimicrobial Potential: The 4-methylthiazole group may confer activity against bacterial or fungal targets, as seen in thiazole-containing drugs .
  • CNS Applications : Piperazine derivatives often exhibit affinity for serotonin or dopamine receptors, suggesting possible antipsychotic or antidepressant effects .
  • Solubility and Bioavailability : The hydrochloride salt likely improves solubility over neutral analogs, enhancing oral absorption .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound Name (Reference) Core Structure Aromatic Substituent Heterocyclic Moiety Key Functional Groups Hypothesized Bioactivity
Target Compound Piperazine 3-Chlorophenyl 4-Methylthiazole Methanone, Hydrochloride Antimicrobial, CNS modulation
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide Piperazine 4-Nitrophenyl None Chloroacetamide Unspecified (likely protease inhibition)
Thiophen-2-yl piperazin-1-yl methanone Piperazine 4-Trifluoromethylphenyl Thiophene Trifluoromethyl, Methanone Anticancer, kinase inhibition
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine Phenyl None Chloroethanone Antifungal, antibacterial
Triazole-linked piperazine derivative Piperazine 5-Methyl-1H-1,2,4-triazol-3-yl Triazole Methanone, Pyrimidine Antiviral, kinase inhibition

Key Research Findings and Implications

Role of Chlorine : Chlorine in the target compound’s 3-chlorophenyl group likely enhances binding affinity to hydrophobic pockets in target proteins compared to nitro or hydrogen substituents .

Thiazole vs. Thiophene : The 4-methylthiazole may offer superior metabolic stability over thiophene due to reduced susceptibility to oxidative metabolism .

Salt Forms: The hydrochloride salt improves solubility, a critical advantage over neutral analogs like ’s chloroethanone derivative .

Biological Activity

(3-Chlorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, a compound with the molecular formula C16H19Cl2N3OSC_{16}H_{19}Cl_2N_3OS and CAS Number 1323583-16-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a thiazole group, which is known for its diverse biological activities. The presence of chlorine and methyl groups contributes to its unique properties.

PropertyValue
Molecular FormulaC16H19Cl2N3OSC_{16}H_{19}Cl_2N_3OS
Molecular Weight372.3 g/mol
CAS Number1323583-16-9
SMILES RepresentationCc1csc(CN2CCN(C(=O)c3cccc(Cl)c3)CC2)n1.Cl

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Moiety : Thiazoles are known to exhibit various pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities. The thiazole ring's electron-withdrawing properties enhance the compound's reactivity and affinity for biological targets .
  • Piperazine Linkage : Piperazine derivatives often interact with neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction can lead to modulation of neurotransmission, which is beneficial in treating psychiatric disorders .

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine have significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 family proteins . The incorporation of the piperazine moiety enhances this activity by improving solubility and bioavailability.

Anticonvulsant Activity

Thiazole-based compounds have demonstrated anticonvulsant effects in various models. For example, compounds similar to this compound have been shown to eliminate tonic extensor phases in seizure models, providing substantial protection against induced seizures .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating anxiety and depression. Compounds with similar structures have been evaluated for their ability to modulate serotonin receptors, which play a crucial role in mood regulation .

Case Studies

  • Antitumor Efficacy : A study evaluated a thiazole-containing compound similar to the target compound against various cancer cell lines. The results indicated that it exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting strong antiproliferative activity .
  • Anticonvulsant Evaluation : In another investigation, derivatives were tested in a PTZ-induced seizure model. The results showed that these compounds significantly reduced seizure frequency and duration compared to controls .

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